Cas no 885273-01-8 (2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid)

2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 1-Piperazineaceticacid, a-(4-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-
- 2-(4-BOC-PIPERAZINYL)-2-(4-CHLOROPHENYL)ACETIC ACID,
- 2-(4-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid,hydrochloride
- 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid
- alpha-(4-Chlorophenyl)-4-Boc-1-piperazineacetic acid
- 2-(4-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
- 4-[Carboxy-(4-Chloro-Phenyl)-Methyl]-Piperazine-1-Carboxylic Acid Tert-Butyl Ester Hydrochloride
- SCHEMBL12371643
- 885273-01-8
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid
- EN300-1071732
- a-(4-Chlorophenyl)-4-Boc-1-piperazineacetic acid
- AKOS015949733
- PS-12751
- MFCD06659337
- alpha-(4-Chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid
- DTXSID901142422
- 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(4-chlorophenyl)acetic acid
- AM804789
- 2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid
- 2-(4-Boc-piperazinyl)-2-(4-chlorophenyl)acetic acid
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)aceticacid
-
- MDL: MFCD06659337
- インチ: InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22)
- InChIKey: GKUSLBONTUGQJI-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)O
計算された属性
- 精确分子量: 354.1346349g/mol
- 同位素质量: 354.1346349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 450
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 70.1Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: Not available
- Boiling Point: 464.4±45.0 °C at 760 mmHg
- フラッシュポイント: 234.7±28.7 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A139003334-5g |
2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid |
885273-01-8 | 95% | 5g |
$1444.30 | 2023-08-31 | |
Enamine | EN300-1071732-5.0g |
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(4-chlorophenyl)acetic acid |
885273-01-8 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-1071732-0.5g |
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(4-chlorophenyl)acetic acid |
885273-01-8 | 95% | 0.5g |
$645.0 | 2023-10-28 | |
Enamine | EN300-1071732-0.25g |
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(4-chlorophenyl)acetic acid |
885273-01-8 | 95% | 0.25g |
$617.0 | 2023-10-28 | |
Enamine | EN300-1071732-2.5g |
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(4-chlorophenyl)acetic acid |
885273-01-8 | 95% | 2.5g |
$1315.0 | 2023-10-28 | |
1PlusChem | 1P00IFLV-1g |
1-Piperazineaceticacid, a-(4-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]- |
885273-01-8 | 95% | 1g |
$383.00 | 2024-04-20 | |
A2B Chem LLC | AI59235-500mg |
4-[Carboxy-(4-chloro-phenyl)-methyl]-piperazine-1-carboxylic acid tert-butyl ester hydrochloride |
885273-01-8 | 97% | 500mg |
$218.00 | 2024-04-19 | |
Enamine | EN300-1071732-10.0g |
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(4-chlorophenyl)acetic acid |
885273-01-8 | 10g |
$2884.0 | 2023-05-25 | ||
Aaron | AR00IFU7-1g |
1-Piperazineaceticacid, a-(4-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]- |
885273-01-8 | 97% | 1g |
$214.00 | 2025-02-11 | |
Ambeed | A339600-1g |
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid |
885273-01-8 | 95% | 1g |
$289.0 | 2024-04-16 |
2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acidに関する追加情報
Research Brief on 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid (CAS: 885273-01-8)
In recent years, the compound 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid (CAS: 885273-01-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperazine and chlorophenyl moieties, has shown promising potential in drug discovery and development, particularly as a key intermediate in the synthesis of bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and reactivity, making it a valuable candidate for further chemical modifications.
Recent studies have focused on the synthesis and application of this compound in the development of novel therapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of protease inhibitors, which are critical in the treatment of viral infections such as HIV and hepatitis C. The researchers highlighted the compound's ability to form stable complexes with target enzymes, thereby inhibiting their activity. This finding opens new avenues for the design of next-generation antiviral drugs.
Another significant application of 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid lies in its role as a building block for kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling and are often implicated in cancer and inflammatory diseases. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of this compound into a series of kinase inhibitors, which exhibited potent activity against specific cancer cell lines. The researchers noted that the chlorophenyl group contributed to enhanced binding affinity, while the Boc-protected piperazine moiety improved solubility and pharmacokinetic properties.
In addition to its therapeutic potential, the compound has also been investigated for its chemical properties. A 2023 paper in Tetrahedron Letters detailed an optimized synthetic route for 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid, achieving higher yields and purity compared to previous methods. This advancement is expected to facilitate its broader use in pharmaceutical research and industrial applications.
Despite these promising developments, challenges remain in the large-scale production and clinical translation of derivatives based on this compound. Issues such as cost-effectiveness, scalability, and potential toxicity need to be addressed in future studies. Nevertheless, the growing body of research underscores the importance of 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid as a versatile and valuable tool in drug discovery.
In conclusion, the compound 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid (CAS: 885273-01-8) represents a significant area of interest in chemical biology and pharmaceutical research. Its applications in protease and kinase inhibitor development, coupled with advancements in synthetic methodologies, highlight its potential to contribute to the discovery of new therapeutic agents. Future research should focus on addressing the remaining challenges to fully realize its clinical potential.
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